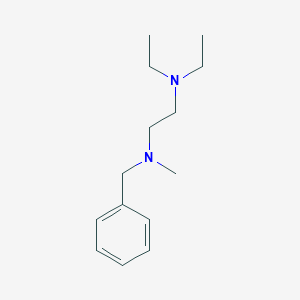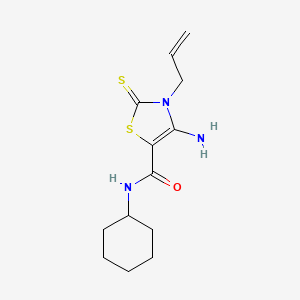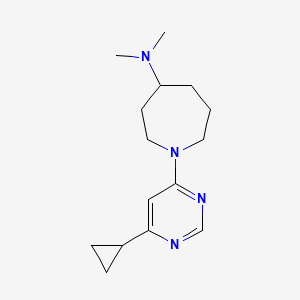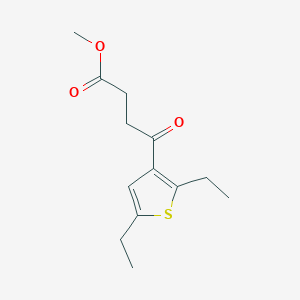![molecular formula C14H12ClF3NO2P B5691985 4-chlorophenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate](/img/structure/B5691985.png)
4-chlorophenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chlorophenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of extensive investigation. In
Applications De Recherche Scientifique
4-chlorophenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate has been used in a range of scientific research applications. It has been found to be a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme that plays a key role in cholesterol metabolism. This compound has also been shown to have antitumor activity, and it has been investigated as a potential treatment for cancer. Additionally, 4-chlorophenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate has been studied for its potential use as a tool in chemical biology research.
Mécanisme D'action
The mechanism of action of 4-chlorophenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate involves its inhibition of ACAT. This enzyme plays a key role in the synthesis of cholesterol esters, which are important components of lipoproteins. By inhibiting ACAT, 4-chlorophenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate reduces the amount of cholesterol esters in cells, which can have a range of effects on cellular metabolism and function.
Biochemical and Physiological Effects
4-chlorophenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate has been found to have a range of biochemical and physiological effects. Its inhibition of ACAT can lead to reduced levels of cholesterol esters in cells, which can affect cellular signaling pathways and lipid metabolism. Additionally, this compound has been shown to have antitumor activity, which may be related to its effects on cellular metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
4-chlorophenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate has several advantages for use in lab experiments. It is a potent inhibitor of ACAT, which makes it a useful tool for investigating the role of this enzyme in cellular metabolism. Additionally, this compound has been shown to have antitumor activity, which may make it a useful tool for investigating the mechanisms of cancer cell growth and proliferation. However, there are also limitations to the use of this compound in lab experiments. Its effects on cellular metabolism can be complex and may vary depending on the cell type and experimental conditions. Additionally, this compound has not been extensively studied in vivo, so its effects in whole organisms are not well understood.
Orientations Futures
There are many potential future directions for research on 4-chlorophenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate. One area of interest is the development of more potent and selective inhibitors of ACAT. Additionally, this compound could be further investigated as a potential treatment for cancer or other diseases. Finally, more research is needed to understand the complex effects of this compound on cellular metabolism and signaling pathways.
Méthodes De Synthèse
The synthesis of 4-chlorophenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate involves the reaction of 4-chlorophenyl N-(methylcarbamoyl) chloride with 3-(trifluoromethyl)aniline in the presence of triethylamine. The resulting intermediate is then reacted with triphenylphosphine to yield the final product. This synthesis method has been optimized to produce high yields of pure product, and it has been used in many scientific studies.
Propriétés
IUPAC Name |
N-[(4-chlorophenoxy)-methylphosphoryl]-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF3NO2P/c1-22(20,21-13-7-5-11(15)6-8-13)19-12-4-2-3-10(9-12)14(16,17)18/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKCAKDLUAVPLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(NC1=CC=CC(=C1)C(F)(F)F)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF3NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chlorophenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5691939.png)

![1-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5691950.png)


![N-{2-[4-(hydroxymethyl)-1-piperidinyl]ethyl}-2,3,6-trimethyl-4-quinolinecarboxamide](/img/structure/B5691961.png)
![N-ethyl-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5691965.png)
![3-[1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-piperidinyl]-1,3-oxazolidin-2-one](/img/structure/B5691971.png)
![N-ethyl-4,5-dimethyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5691981.png)
![N-benzyl-2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5691987.png)
![4-[(4-chloro-3,5-dimethylphenoxy)acetyl]morpholine](/img/structure/B5691992.png)
![5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5691995.png)